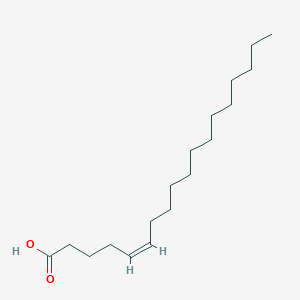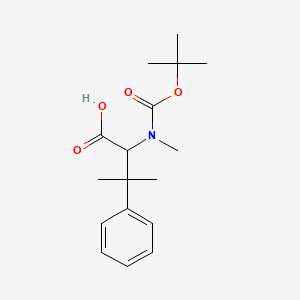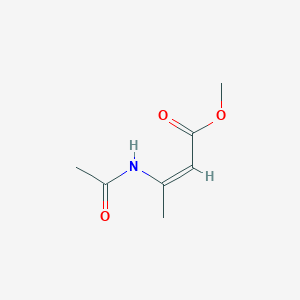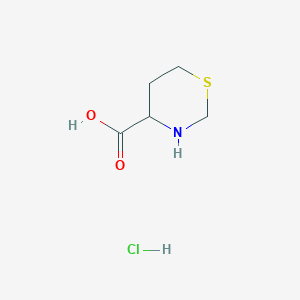
1,3-Thiazinane-4-carboxylic acid hydrochloride
概要
説明
1,3-Thiazinane-4-carboxylic acid hydrochloride is a chemical compound with the empirical formula C5H10ClNO2S and a molecular weight of 183.66 . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The compound is formed in vivo in humans as an adduct of homocysteine (Hcy), its thiolactone (HTL), and formaldehyde (FA), resulting in substituted thiazinane carboxylic acids .Molecular Structure Analysis
The SMILES string of the compound is O=C(O)C1NCSCC1.[H]Cl . The InChI key is PFKJMCMPMIGQRT-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound is reactive towards aldehydes in an aqueous environment . A gas chromatography–mass spectrometry (GC–MS) based method has been developed to identify and quantify this compound in human urine .Physical and Chemical Properties Analysis
The compound is a solid substance . It has an empirical formula of C5H10ClNO2S and a molecular weight of 183.66 .科学的研究の応用
1,3-Thiazinane-4-carboxylic acid hydrochloride is a compound with potential relevance in various biochemical and chemical syntheses, derived from or related to biomass conversion processes. Although direct studies on this specific compound are limited, insights can be drawn from research focused on the broader context of carboxylic acids and their derivatives in scientific applications.
Biotechnological Production and Derivatives
Carboxylic acids, including structures similar to this compound, are integral to the green chemistry of the future. They serve as precursors for the synthesis of biodegradable polymers and other valuable chemicals such as pyruvic acid, acrylic acid, 1,2-propanediol, and lactate ester through both chemical and biotechnological routes. Lactic acid, a well-known hydroxycarboxylic acid, is highlighted for its commercial production via the fermentation of biomass sugars, demonstrating the potential biotechnological routes for producing related compounds (Gao, Ma, & Xu, 2011).
Inhibition Mechanisms in Biocatalysis
Understanding the inhibitory effects of carboxylic acids on microbial biocatalysts is crucial for optimizing fermentation processes that produce them. Carboxylic acids, including those structurally related to this compound, are known to cause microbial inhibition at concentrations lower than desired yields, affecting cell membranes and internal pH. This knowledge aids in developing engineered microbes with increased tolerance and robustness, improving industrial performance in the production of carboxylic acid derivatives (Jarboe, Royce, & Liu, 2013).
Synthesis and Pharmacological Evaluation
The synthesis of benzofused thiazole derivatives, which may include or relate to compounds structurally akin to this compound, reveals their potential as novel antioxidant and anti-inflammatory agents. This research demonstrates the capability of these derivatives in vitro for antioxidant and anti-inflammatory activities, underscoring the importance of such compounds in developing therapeutic agents (Raut et al., 2020).
Extraction and Purification Technologies
Carboxylic acids' extraction and purification from aqueous solutions are critical for their application in various industrial processes. The use of organic solvents and supercritical fluids has been reviewed, showing efficient methods for carboxylic acid separation, which could be applied to compounds like this compound. Supercritical CO2, in particular, offers an environmentally friendly option for carboxylic acids' reactive extraction, highlighting the advancements in separation technologies (Djas & Henczka, 2018).
作用機序
Target of Action
This compound is a unique chemical used by early discovery researchers
Mode of Action
It’s known that it belongs to the class of organic compounds known as thiazolecarboxylic acids and derivatives . These are heterocyclic compounds containing a thiazole ring which bears a carboxylic acid group (or a derivative thereof) . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
One study suggests that it may be involved in the reaction of homocysteine (hcy) with formaldehyde (fa), providing 1,3-thiazinane-4-carboxylic acid . The downstream effects of this reaction on other biochemical pathways are yet to be fully understood.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,3-Thiazinane-4-carboxylic acid hydrochloride are not well-studied. Its impact on bioavailability is currently unknown. A study has developed an effective analytical tool based on gas chromatography coupled with a mass spectrometry technique (gc–ms) for the determination of urinary 1,3-thiazinane-4-carboxylic acid .
Result of Action
As a unique chemical used by early discovery researchers , its specific effects at the molecular and cellular level are subjects of ongoing research.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1,3-thiazinane-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S.ClH/c7-5(8)4-1-2-9-3-6-4;/h4,6H,1-3H2,(H,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKJMCMPMIGQRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCNC1C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


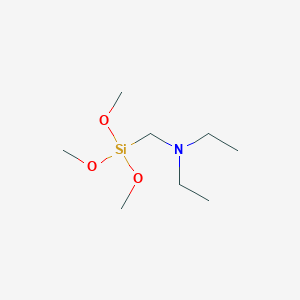
![Ethyl 2-[6-benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylpropanoate](/img/structure/B3149613.png)
![4-[1,2,3]Triazolo[4,5-b]pyridin-3-yl-benzoic acid](/img/structure/B3149617.png)

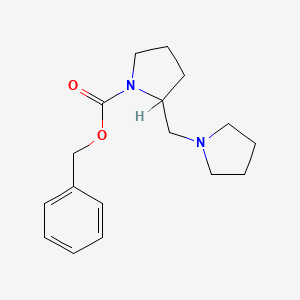

![1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B3149655.png)
